molecular formula C22H20FN3O B15016845 2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15016845
M. Wt: 361.4 g/mol
InChI Key: UVIXUERXADAKNW-UHFFFAOYSA-N
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Description

2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-dimethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
  • 2-[(3,5-dimethylphenyl)amino]-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-[(3,5-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

The presence of the 4-fluorophenyl group in 2-[(3,5-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one imparts unique electronic properties, making it distinct from its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, thereby potentially increasing its efficacy in various applications.

Properties

Molecular Formula

C22H20FN3O

Molecular Weight

361.4 g/mol

IUPAC Name

2-(3,5-dimethylanilino)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H20FN3O/c1-13-7-14(2)9-18(8-13)25-22-24-12-19-20(26-22)10-16(11-21(19)27)15-3-5-17(23)6-4-15/h3-9,12,16H,10-11H2,1-2H3,(H,24,25,26)

InChI Key

UVIXUERXADAKNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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